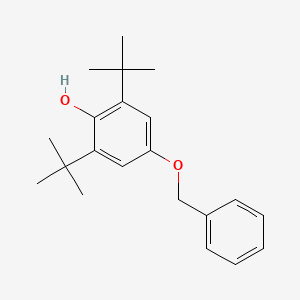
4-(Benzyloxy)-2,6-di-tert-butylphenol
Overview
Description
4-(Benzyloxy)-2,6-di-tert-butylphenol is a synthetic compound that has shown potential in various scientific research applications. This compound is commonly referred to as BHT-OP or BHT-BzO and is a derivative of butylated hydroxytoluene (BHT). BHT-OP is a white crystalline powder and is soluble in organic solvents such as ethanol, methanol, and chloroform.
Scientific Research Applications
Oxidation and Synthesis Studies
4-(Benzyloxy)-2,6-di-tert-butylphenol and its derivatives have been extensively studied in the context of oxidation reactions and synthetic applications. For example, Shimizu et al. (1990) investigated the oxidation of 2,6-di-tert-butyl-4-methylphenol with hydrogen peroxide, leading to various derivatives (Shimizu, Orita, Hayakawa, Watanabe, & Takehira, 1990). Krysin and Pokrovskii (2008) developed a one-stage synthesis method for 2,6-di-tert-4-ethylbutylphenol, a derivative of 2,6-di-tert-butylphenol, demonstrating its application in the synthesis of antioxidants (Krysin & Pokrovskii, 2008).
Antioxidant Activity
The antioxidant activity of phenolic compounds, including derivatives of 4-(Benzyloxy)-2,6-di-tert-butylphenol, is a significant area of study. Amorati et al. (2003) conducted a kinetic and thermodynamic investigation on the antioxidant activity of various bisphenols, highlighting the role of intramolecular hydrogen bonding (Amorati, Lucarini, Mugnaini, & Pedulli, 2003). Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including 2,6-di-tert-butyl-4-methylphenol, a related compound (Liu & Mabury, 2020).
Reaction Mechanisms
The reaction mechanisms involving derivatives of 4-(Benzyloxy)-2,6-di-tert-butylphenol have been explored in several studies. Das et al. (1981) examined the reaction of tert-butoxy radicals with phenols, providing insight into the formation of phenoxy radicals (Das, Encinas, Steenken, & Scaiano, 1981). Bordwell and Zhang (1995) reported on the acidities and homolytic bond dissociation enthalpies of various substituted phenols, contributing to a deeper understanding of their chemical properties (Bordwell & Zhang, 1995).
Environmental and Toxicological Aspects
Environmental and toxicological aspects of phenolic antioxidants, including those related to 4-(Benzyloxy)-2,6-di-tert-butylphenol, are crucial research topics. Liu et al. (2017) investigated the occurrence of synthetic phenolic antioxidants and their transformation products in indoor dust, revealing their widespread environmental presence (Liu, Lin, Ruan, & Jiang, 2017).
Future Directions
: Jai Devi, Sanjeev Kumar, Binesh Kumar, Sonika Asija & Ashwani Kumar. “Synthesis, structural analysis, in vitro antioxidant, antimicrobial activity and molecular docking studies of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde.” Research on Chemical Intermediates, Volume 48, 1541–1576 (2022). Read more : “Design, synthesis, and molecular dynamics simulation studies of some …”. BMC Chemistry. Read more : Certificate of Analysis. Product Name: 4-(Benzyloxy)phenyl isocyanate. Product Description: 98%. Product Brand: Sigma-Aldrich. Product Number: 487368. Molecular Weight: 225.24. Molecular Formula: C6H5CH2OC6H4NCO. CAS Number: 50528-
properties
IUPAC Name |
2,6-ditert-butyl-4-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)17-12-16(13-18(19(17)22)21(4,5)6)23-14-15-10-8-7-9-11-15/h7-13,22H,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUKUGJQGCPSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298218 | |
| Record name | 4-(benzyloxy)-2,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2,6-di-tert-butylphenol | |
CAS RN |
2444-24-8 | |
| Record name | NSC121601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(benzyloxy)-2,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[h]-1,6-naphthyridine, 5-chloro-](/img/structure/B3050155.png)
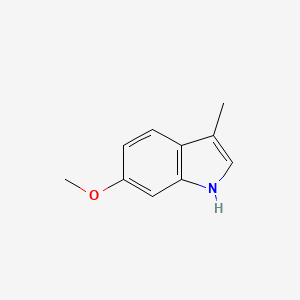

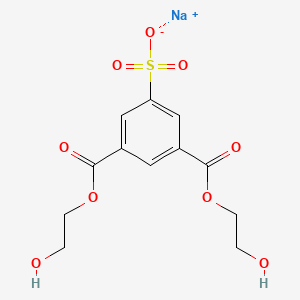

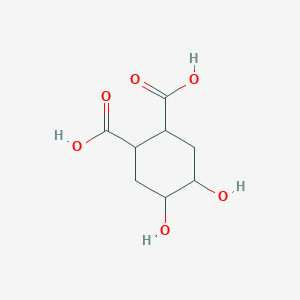
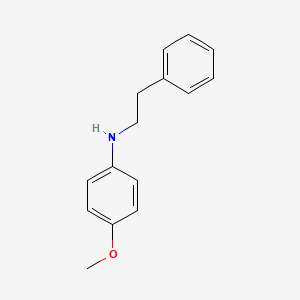
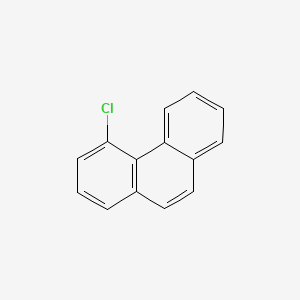
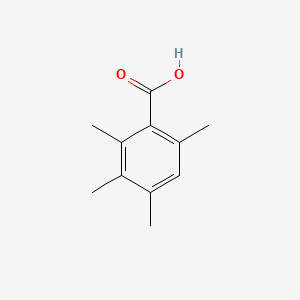

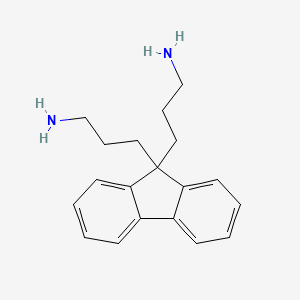
![Benzo[1,2-b:5,4-b']bisbenzofuran](/img/structure/B3050175.png)

![8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole](/img/structure/B3050178.png)